molecular formula C20H24N2O5S2 B3047807 Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- CAS No. 1448030-30-5

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-

Cat. No.: B3047807
CAS No.: 1448030-30-5
M. Wt: 436.5
InChI Key: NCVAPKFZQHETTG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethylamine to form N,N-dimethylbenzenesulfonamide. This intermediate is then reacted with 4-(phenylsulfonyl)-1-piperidinecarbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, each with distinct chemical and physical properties .

Scientific Research Applications

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-21(2)29(26,27)19-10-8-16(9-11-19)20(23)22-14-12-18(13-15-22)28(24,25)17-6-4-3-5-7-17/h3-11,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVAPKFZQHETTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134986
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448030-30-5
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448030-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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